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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468

Introduction

LY2940094 is a novel, potent, and selective antagonist for the Nociceptin/Orphanin FQ
(N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor expressed in brain regions
associated with mood disorders like the cortex, hippocampus, and amygdala.[1][2] The N/OFQ
system is recognized for its significant role in stress-driven biology and behavior.[1] Preclinical
and clinical evidence suggests that elevated levels of NJOFQ may be associated with
depressive disorders, pointing to the blockade of NOP receptor signaling as a promising
therapeutic strategy for Major Depressive Disorder (MDD).[1][3] LY2940094, being orally
bioavailable, serves as a critical tool for investigating this hypothesis in rodent models.[4][5]
Studies have demonstrated that targeting NOP receptors with LY2940094 produces
antidepressant-like effects in rodents, which has translated to observed efficacy in patients with
MDD.[1][2]

Mechanism of Action: NOP Receptor Antagonism

LY2940094 exerts its therapeutic effects by blocking the binding of the endogenous ligand
N/OFQ to the NOP receptor. In states of stress or depression, the N/OFQ system may be
overactive. By antagonizing the NOP receptor, LY2940094 inhibits the downstream signaling
cascade, thereby mitigating the effects of excessive N/OFQ activity and producing an
antidepressant-like response. The antidepressant-like effects of LY2940094 were shown to be
absent in mice lacking the NOP receptor, confirming its on-target mechanism.[3][4][6]
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Caption: NOP receptor signaling and antagonism by LY2940094.

Data from Preclinical Studies

LY2940094 has demonstrated antidepressant- and anxiolytic-like effects across various rodent
models.[4] It consistently reduces immobility in the forced-swim test, a standard assay for
screening antidepressant drugs.[4] Notably, its efficacy in this model is comparable to that of
the established tricyclic antidepressant, imipramine.[2][4] While it does not show activity in all
anxiety models, it has demonstrated anxiolytic-like effects in assays such as fear-conditioned
freezing and stress-induced hyperthermia.[4][7][8] An important finding is that LY2940094 can
augment the antidepressant-like effects of fluoxetine, a selective serotonin reuptake inhibitor
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(SSRI), without altering the occupancy of either the NOP receptor or the serotonin transporter

(SERT).[4][6][7] This suggests a synergistic potential for combination therapies.

Table 1: Antidepressant-like Effects of LY2940094

Manotherapy

Behavioral )
Rodent Model Dosing (p.o.) Key Outcome Reference
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Minimal effective
) Forced-Swim
Mice 30 mg/kg dose to decrease  [4]
Test
immobility.
Robustly
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Table 2: Anxiolytic-like Effects of LY2940094
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Behavioral .
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ble 3: Combination Study with El .

Behavioral .
Rodent Model Dosing Key Outcome Reference
Assay
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Mice ] behavioral effect [416171
Test Fluoxetine

of fluoxetine.

Experimental Protocols
Protocol 1: Drug Preparation and Administration

This protocol is based on methodologies reported in preclinical studies.[2]

¢ Reagents and Materials:

o LY2940094 tartrate
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o Captisol® (20% w/v solution)

o pH meter

o Sterile water for injection

o Vortex mixer and/or sonicator

o Oral gavage needles (appropriate size for mice or rats)

o Syringes
» Vehicle Preparation:

o Prepare a 20% (w/v) solution of Captisol® in sterile water.

o Adjust the pH of the Captisol solution to 2.0 using appropriate acids (e.g., HCI).
e LY2940094 Solution Preparation:

o Calculate the required amount of LY2940094 tartrate based on the desired dose (e.g., 30
mg/kg) and the number and weight of the animals.

o Dissolve the calculated amount of LY2940094 tartrate in the prepared 20% Captisol (pH
2) vehicle.

o Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved. The final
solution should be clear.

o Prepare fresh on the day of the experiment.
e Administration:
o Administer the solution to rodents via oral gavage (p.o.).
o The typical administration volume is 10 ml/kg for mice and 1 ml/kg for rats.[2]

o In the cited studies, LY2940094 was typically administered 60 minutes prior to behavioral
testing to allow for adequate absorption and brain penetration.[2][7]
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Protocol 2: Mouse Forced-Swim Test (FST)

The FST is a widely used assay to assess antidepressant-like activity by measuring the
immobility of rodents when placed in an inescapable water cylinder.[9]

e Apparatus:
o Transparent cylinders (e.g., 25 cm height x 10 cm diameter).

o Fill cylinders with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch
the bottom or climb out.

o Video recording system for later scoring.
o Experimental Procedure:

o Habituation/Pre-test (Day 1 - Optional but recommended): Place each mouse in its
respective cylinder for 15 minutes. This session is for adaptation and is not scored. Dry the
mice thoroughly with a towel before returning them to their home cages.

o Drug Administration (Day 2): Administer LY2940094 (e.g., 30 mg/kg, p.0.), vehicle, or a
positive control like imipramine (e.g., 15-30 mg/kg, i.p.) at the appropriate pre-treatment
time (60 minutes for oral LY2940094, 30 minutes for i.p. imipramine).[2][4]

o Test Session (Day 2): 60 minutes post-LY2940094 administration, place the mice
individually into the water cylinders for a 6-minute session.

o Record the entire 6-minute session for each animal.
e Data Analysis:

o Atrained observer, blind to the treatment conditions, should score the duration of
immobility.

o Immobility is defined as the cessation of struggling and remaining floating in the water,
making only small movements necessary to keep the head above water.[9]

o Typically, the last 4 minutes of the 6-minute session are scored.
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o Compare the duration of immobility between the LY2940094-treated group, the vehicle
group, and the positive control group using appropriate statistical tests (e.g., ANOVA
followed by Dunnett's test). A significant decrease in immobility time is indicative of an
antidepressant-like effect.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating LY2940094 in a rodent model
of depression.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase 1: Preparation
Animal Acclimatization
(1 week)

Y
Randomization into
Treatment Groups

Phase 2: Dosing & Testing

v

Drug Administration
(Vehicle, LY2940094, Positive Control)

l

Pre-treatment Interval
(e.g., 60 min)

Behavioral Assay

(e.g., Forced-Swim Test)

Phase 3:v Analysis

Video Scoring
(Blinded Observer)

Statistical Analysis

(Results Interpretation)

Click to download full resolution via product page

Caption: General experimental workflow for preclinical rodent studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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